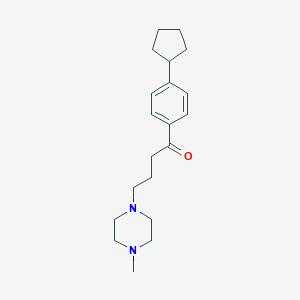![molecular formula C19H21ClNS+ B374798 18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene](/img/structure/B374798.png)
18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[134002,708,13]nonadeca-1(15),8,10,12,16,18-hexaene is a complex organic compound with a unique structure that includes a chlorine atom, multiple methyl groups, and a fused ring system containing sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the dibenzo-thiepine core, followed by the introduction of the pyridine ring and the chlorination step. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives.
科学研究应用
18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene: shares similarities with other dibenzo-thiepine and pyridine derivatives.
Dibenzo-thiepine derivatives: Compounds with similar fused ring systems but different substituents.
Pyridine derivatives: Compounds containing the pyridine ring with various functional groups.
Uniqueness
The uniqueness of 18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[134002,708,13]nonadeca-1(15),8,10,12,16,18-hexaene lies in its specific combination of structural features, including the chlorine atom, multiple methyl groups, and the fused ring system
This article provides a comprehensive overview of 18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[134002,708,13]nonadeca-1(15),8,10,12,16,18-hexaene, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H21ClNS+ |
|---|---|
分子量 |
330.9g/mol |
IUPAC 名称 |
18-chloro-3,3-dimethyl-14-thia-3-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C19H21ClNS/c1-21(2)11-5-7-15-14-6-3-4-8-17(14)22-18-10-9-13(20)12-16(18)19(15)21/h3-4,6,8-10,12,15,19H,5,7,11H2,1-2H3/q+1 |
InChI 键 |
VGLYOFIVLPBODU-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCCC2C1C3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)C |
规范 SMILES |
C[N+]1(CCCC2C1C3=C(C=CC(=C3)Cl)SC4=CC=CC=C24)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(2-Phenylethyl)-4-[(3,4,5-trimethoxyphenoxy)acetyl]piperazine](/img/structure/B374719.png)

![1-(2,3-dihydro-1H-indeno[5,6-b][1]benzothiepin-11-yl)-4-methylpiperazine](/img/structure/B374723.png)

![8-Isopropyl-6-(4-methyl-1-piperazinyl)[1]benzothiepino[2,3-b]pyridine](/img/structure/B374727.png)
![1-(3-chloro-8-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374728.png)
![1-(9-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374730.png)
![1-(7,8-Difluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374732.png)
![1-(9-cyclopropyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374733.png)
![8-isopropyl-6-(4-methyl-1-piperazinyl)-5,6-dihydro[1]benzothiepino[2,3-b]pyridine](/img/structure/B374734.png)
![1-(8-Chloro-7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374735.png)
![1-(8-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-isopropylpiperazine](/img/structure/B374737.png)
![1-(7-fluorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B374738.png)
